molecular formula C9H16N2O2 B13214486 1-(5-Aminopentyl)pyrrolidine-2,5-dione

1-(5-Aminopentyl)pyrrolidine-2,5-dione

Cat. No.: B13214486
M. Wt: 184.24 g/mol
InChI Key: DQAYYIHCIKDQQJ-UHFFFAOYSA-N
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Description

1-(5-Aminopentyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Registry Number 1250186-12-9 . It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol . The compound is characterized by its succinimide moiety linked to a pentylamine chain, as represented by the SMILES notation O=C(CC1)N(CCCCCN)C1=O . This structure suggests potential as a bifunctional building block in organic synthesis and pharmaceutical research. Please note that detailed information on specific research applications, mechanisms of action, and in-depth scientific value is not available in the current search results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(5-aminopentyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C9H16N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7,10H2

InChI Key

DQAYYIHCIKDQQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCN

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride has several applications in research:

  • Building Block for Synthesis 1-(5-AP)PD possesses a pyrrolidine-2,5-dione core, a common functional group in various organic molecules and can be used as a building block for synthesizing more complex molecules with desired properties.
  • Biomolecule Conjugation The presence of the amine group (NH2) makes 1-(5-AP)PD a potential candidate for biomolecule conjugation. By attaching biomolecules like peptides or antibodies, researchers could create probes for targeted drug delivery or cellular imaging applications.
  • Interaction studies Researchers could investigate the binding properties of 1-(5-AP)PD with proteins or other biomolecules to understand its potential for applications in biosensing or drug discovery.

Research indicates that this compound hydrochloride exhibits notable biological activity, particularly in antimicrobial properties. Pyrrolidine derivatives have demonstrated significant anticonvulsant properties. A study evaluating a series of pyrrolidine-2,5-diones found that compounds with similar structures showed efficacy in reducing seizure activity in animal models. Pyrrolidine derivatives have also been identified as potential antibacterial agents. Specifically, compounds with a pyrrolidine-2,3-dione core have shown activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism involves inhibition of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Structural Similarity

Several compounds share structural similarities with this compound hydrochloride.

Structural Comparison of Pyrrolidine-2,5-dione Derivatives

Compound NameStructure SimilarityUnique Features
1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochlorideSimilar pyrrolidine coreShorter alkyl chain; different biological activity profile
1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochlorideSimilar core with variationPotentially different pharmacological effects due to chain length
1-(4-Aminobenzyl)pyrrolidine-2,5-dione hydrochlorideAromatic substitutionEnhanced lipophilicity; may exhibit different receptor interactions

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural and Functional Differences

The biological and chemical properties of pyrrolidine-2,5-dione derivatives are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
Compound Name Substituent(s) Key Features Applications/Reactivity Biological Activity References
1-(5-Aminopentyl)pyrrolidine-2,5-dione 5-aminopentyl Amine-terminated alkyl chain; maleimide core Bioconjugation (amine-thiol crosslinking) Not explicitly reported
1-(Organothio)pyrrolidine-2,5-dione Organothio (e.g., -SMe, -SPh) Thiol-reactive groups; stable and eco-friendly Sulfenylation of pyrazolones, thiosulfonate synthesis Environmental chemistry
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (Pyridin-2-ylamino)methyl Mannich base; heteroaromatic substitution Antimicrobial agents Moderate activity against E. coli, B. subtilis
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione 4-acetylphenyl, aryloxy Aromatic and electron-withdrawing groups GABA-transaminase inhibition Anticonvulsant (IC₅₀: 100.5–160.4 µM)
1-(2-Aminophenyl)pyrrolidine-2,5-dione 2-aminophenyl Aromatic amine; planar structure Potential CNS ligands High affinity for 5-HT1A receptors
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione 3-hydroxypropyl Hydrophilic hydroxyl group Solubility enhancer; intermediate in polymer synthesis Not reported

Pharmacological and Biochemical Activities

  • Anticonvulsant Activity : 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibits potent GABA-transaminase inhibition (IC₅₀ = 100.5 µM), surpassing vigabatrin in efficacy .
  • Antimicrobial Activity: Mannich bases like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione show moderate activity against Gram-positive bacteria (B. subtilis) and fungi (Aspergillus spp.) .

Reactivity and Stability

  • Thiol-Reactive Derivatives: this compound and organothio derivatives are highly reactive toward thiols, enabling applications in bioconjugation and sulfenylation .
  • Environmental Stability: Organothio derivatives are noted for their stability and low toxicity, making them suitable for green chemistry applications .
  • Hydrolytic Sensitivity : Compounds with ester or hydroxyl groups (e.g., 1-(3-hydroxypropyl)pyrrolidine-2,5-dione) may exhibit hydrolytic instability under acidic or basic conditions .

Biological Activity

1-(5-Aminopentyl)pyrrolidine-2,5-dione (also referred to as 1-(5-AP)PD) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₇ClN₂O₂ and a molecular weight of 220.69 g/mol. Its structure includes a pyrrolidine-2,5-dione core with a five-carbon aminoalkyl chain, which enhances its reactivity and interaction with biological targets. The presence of an amine group (NH₂) allows for potential conjugation with biomolecules, making it a candidate for targeted drug delivery systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including 1-(5-AP)PD. Research indicates that compounds related to pyrrolidine-2,5-dione exhibit activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that modifications to the pyrrolidine structure can lead to enhanced antimicrobial efficacy .

CompoundTarget PathogenActivity
1-(5-AP)PDStaphylococcus aureusPromising activity against resistant strains
5-Oxopyrrolidine derivativesKlebsiella pneumoniae, Escherichia coliEffective against carbapenem-resistant strains

Anticancer Activity

The anticancer potential of 1-(5-AP)PD has been explored through various in vitro studies. Notably, derivatives containing the pyrrolidine-2,5-dione moiety have shown significant cytotoxic effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicates that the presence of free amino groups enhances anticancer activity while minimizing toxicity towards non-cancerous cells .

In a comparative study, several pyrrolidine derivatives were evaluated for their cytotoxic effects:

CompoundCell LineIC₅₀ (µM)Notes
1-(5-AP)PDA549100Moderate cytotoxicity
Compound 21A54920High selectivity against cancer cells

The mechanism by which 1-(5-AP)PD exerts its biological effects may involve interactions with key cellular targets such as receptors and enzymes. For instance, research has shown that compounds with similar structures can act as ligands for serotonin receptors (e.g., 5-HT1A), which are implicated in various physiological processes including mood regulation and cancer cell proliferation .

Furthermore, the binding affinity of 1-(5-AP)PD to proteins can be investigated using computational docking studies to predict its interaction profiles with various biological targets.

Case Study: Antimicrobial Efficacy

A recent study tested several pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus. Among these, 1-(5-AP)PD demonstrated significant inhibition compared to standard antibiotics like vancomycin. The results suggest that structural modifications in the pyrrolidine framework can lead to potent antimicrobial agents capable of overcoming resistance mechanisms.

Case Study: Anticancer Properties

In another investigation focusing on the anticancer properties of pyrrolidine derivatives, researchers found that compounds similar to 1-(5-AP)PD exhibited selective cytotoxicity towards A549 cells while sparing normal human airway epithelial cells. This selectivity is crucial for developing safer cancer therapeutics that minimize side effects associated with traditional chemotherapeutic agents .

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